(2-Amino-5-bromo-3-methoxyphenyl)methanol
Overview
Description
(2-Amino-5-bromo-3-methoxyphenyl)methanol: is an organic compound characterized by its molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol. This compound features a bromine atom, an amino group, and a methoxy group attached to a benzene ring, with a methanol group attached to the benzene ring. It is a pale-yellow to yellow-brown solid with a melting point of 2-8°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the bromination of (2-amino-3-methoxyphenyl)methanol followed by subsequent reactions to introduce the bromine atom. The reaction conditions typically involve the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of automated reactors and continuous flow processes to ensure consistency and efficiency. The production process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
(2-Amino-5-bromo-3-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.
Reduction: LiAlH4, in ether solvents.
Substitution: NaOH, in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: (2-Amino-5-bromo-3-methoxyphenyl)carboxylic acid or ketone.
Reduction: (2-Amino-5-bromo-3-methoxyphenyl)amine.
Substitution: (2-Amino-5-methoxyphenyl)alkyl derivatives.
Scientific Research Applications
(2-Amino-5-bromo-3-methoxyphenyl)methanol: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its potential biological activities, such as antimicrobial, antiviral, and antioxidant properties.
Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Amino-5-bromo-3-methoxyphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-Amino-5-bromo-3-methoxyphenyl)methanol: can be compared with other similar compounds, such as:
(2-Amino-5-bromophenyl)methanol: Similar structure but lacks the methoxy group.
(2-Amino-3-methoxyphenyl)methanol: Similar structure but lacks the bromine atom.
(2-Amino-5-bromo-3-hydroxyphenyl)methanol: Similar structure but has a hydroxyl group instead of a methoxy group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
(2-amino-5-bromo-3-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNIDQXQUBJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674302 | |
Record name | (2-Amino-5-bromo-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-12-8 | |
Record name | 2-Amino-5-bromo-3-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953039-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-5-bromo-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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